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molecular formula C15H16N4 B3042337 N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine CAS No. 57684-27-2

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine

Cat. No. B3042337
M. Wt: 252.31 g/mol
InChI Key: HUVTWWKKTQIJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023860B2

Procedure details

Benzotriazole (6 g, 50 mmol) and N-methylbenzylamine (10.57 ml, 55 mmol) were dissolved in methanol (MeOH) (25 ml) followed by drop wise addition of formaldehyde (4.9 ml, 37% in H2O). The resulting mixture was heated at 50° C. for 15 h and cooled to ambient temperature. It was then diluted with diethyl ether (Et2O) (100 ml), washed with saturated sodium chloride aqueous solution (brine) (2×70 ml) and dried over magnesium sulfate (MgSO4) and concentrated. Upon further drying under reduced pressure, the material solidified to afford the depicted compound (13.2 g, 85%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.57 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[CH3:10][NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:19]=O>CO.C(OCC)C>[N:1]1([CH2:10][N:11]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:19])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
10.57 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
WASH
Type
WASH
Details
washed with saturated sodium chloride aqueous solution (brine) (2×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Upon further drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)CN(C)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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